Paecilomide

Description

Structure

3D Structure

Properties

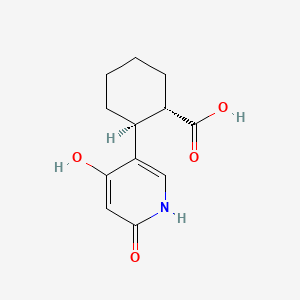

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

trans-(1S,2S)-2-(4-hydroxy-6-oxo-1H-pyridin-3-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO4/c14-10-5-11(15)13-6-9(10)7-3-1-2-4-8(7)12(16)17/h5-8H,1-4H2,(H,16,17)(H2,13,14,15)/t7-,8-/m0/s1 |

InChI Key |

NIEWBDAIEROLFK-YUMQZZPRSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C2=CNC(=O)C=C2O)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)C2=CNC(=O)C=C2O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Paecilomide: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilomide, a novel pyridone alkaloid, was first isolated from the fungus Paecilomyces lilacinus. Its discovery was uniquely prompted by inducing biotic stress through co-cultivation with the bacterium Salmonella typhimurium, highlighting an innovative approach to unlocking fungal secondary metabolite production. Initial characterization has identified this compound as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, including detailed experimental protocols for its fermentation, isolation, and characterization. Furthermore, this document explores its potential anticancer properties, specifically its putative effects on the PI3K/Akt/mTOR signaling pathway, and outlines the necessary experimental workflows to investigate these activities.

Discovery and Origin

This compound was discovered as a new secondary metabolite produced by the fungus Paecilomyces lilacinus. The production of this pyridone alkaloid was notably absent under standard laboratory fermentation conditions. Its biosynthesis was induced by subjecting the fungus to biotic stress, a technique that mimics natural microbial interactions and can trigger the expression of otherwise silent gene clusters.

The induction was achieved by co-culturing P. lilacinus with the bacterium Salmonella typhimurium. The bacterium was introduced in various forms, including live cells or cells inactivated by autoclaving or microwave irradiation, at different stages of the fungal growth cycle. This approach, often referred to as "one strain, many compounds" (OSMAC), proved successful in eliciting the production of this compound.

The most significant induction of bioactive compounds, including this compound, was observed when P. lilacinus was cultivated in potato dextrose broth (PDB) and challenged with inactivated S. typhimurium. This suggests that fungal recognition of bacterial cell components, rather than active bacterial metabolism, is a key trigger for this compound production.

Experimental Protocols

Fungal Strain and Culture Conditions

-

Fungal Strain: Paecilomyces lilacinus (Thom) Samson.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Standard Fermentation: The fungus is typically cultured in PDB at 28-30°C for 7-14 days with shaking (120-150 rpm) to ensure aeration.

-

Induced Fermentation for this compound Production:

-

Prepare a seed culture of P. lilacinus by inoculating PDB and incubating for 3-4 days.

-

Inoculate the main production culture (PDB) with the seed culture.

-

Prepare an inoculum of Salmonella typhimurium. The bacteria can be heat-inactivated (autoclaved at 121°C for 15 minutes) or microwave-irradiated.

-

Introduce the inactivated bacterial suspension into the P. lilacinus culture at a specific time point during its growth phase (e.g., after 24 or 48 hours of fungal growth).

-

Continue the co-culture for an additional 7-10 days under the same temperature and agitation conditions.

-

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process combining liquid-liquid extraction and chromatography.

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. This is repeated three times to ensure complete extraction of moderately polar compounds like this compound.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude ethyl acetate extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure this compound.

-

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.

Table 1: Spectroscopic Data for this compound (Note: Specific chemical shift and mass spectrometry data for this compound are not publicly available in the reviewed literature. The following is a template for how such data would be presented.)

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. e.g., δ 7.50 (1H, d, J = 8.0 Hz, H-5), δ 3.80 (3H, s, OCH₃). |

| ¹³C NMR | Chemical shifts (δ) in ppm. e.g., δ 165.0 (C=O), δ 150.2 (C-4), δ 55.6 (OCH₃). |

| HR-MS | m/z [M+H]⁺ calculated for CₓHᵧNₐOₑ, found m/z. |

Biological Activity and Potential Applications

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests potential applications in the research and development of treatments for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key therapeutic class.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer (pH 8.0), and acetylcholinesterase enzyme.

-

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AChE activity.

Table 2: Acetylcholinesterase Inhibition by this compound (Note: The following is a template for presenting quantitative data. The exact IC₅₀ value for this compound is not detailed in the currently available literature.)

| Compound | IC₅₀ (µM) |

| This compound | To be determined |

| Galantamine (Positive Control) | Known value |

Potential Anticancer Activity and the PI3K/Akt/mTOR Pathway

While the primary reported activity of this compound is AChE inhibition, many secondary metabolites from Paecilomyces species exhibit cytotoxic effects against cancer cells. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, investigating the effect of this compound on this pathway is a logical step in exploring its potential as an anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Assess cell viability using a suitable method, such as the MTT or resazurin assay.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Determine the IC₅₀ value for each cell line.

Table 3: Cytotoxicity of this compound against Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HeLa | Cervical Cancer | To be determined |

| HEK293 | Normal Kidney (Control) | To be determined |

Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

-

Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around the IC₅₀ value for a specified time. Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway, including total and phosphorylated forms of PI3K, Akt, and mTOR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated (active) forms of the signaling proteins compared to their total forms.

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound.

Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

The discovery of this compound from Paecilomyces lilacinus through a biotic stress induction method underscores the vast, untapped potential of fungal secondary metabolism. Its confirmed activity as an acetylcholinesterase inhibitor warrants further investigation for its therapeutic potential in neurodegenerative diseases. Moreover, the exploration of its anticancer properties, particularly its effects on the PI3K/Akt/mTOR signaling pathway, represents a promising avenue for future research.

To advance the understanding of this compound, the following research is recommended:

-

Full Structural Elucidation and Publication of Spectroscopic Data: Making the complete NMR and MS data publicly available is crucial for the scientific community.

-

Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of cancer cell lines to identify potential targets.

-

In-depth Mechanistic Studies: If cytotoxicity is observed, detailed investigations into its mechanism of action, including its specific targets within the PI3K/Akt/mTOR pathway and its ability to induce apoptosis, are necessary.

-

In Vivo Efficacy Studies: Should in vitro studies show promise, evaluating the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases will be the next critical step.

This technical guide provides a foundational understanding of this compound and a roadmap for its further scientific exploration and potential development as a therapeutic agent.

References

Paecilomide: A Novel Pyridone Alkaloid with Acetylcholinesterase Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Paecilomide is a novel pyridone alkaloid that has been isolated from the fungus Paecilomyces lilacinus. This discovery has garnered interest within the scientific community due to its demonstrated bioactivity as an acetylcholinesterase inhibitor.[1] Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its study.

Chemical Structure and Properties

The structure of this compound was elucidated using modern nuclear magnetic resonance (NMR) techniques and mass spectrometric analyses.[1] While the full physicochemical properties are not extensively detailed in the initial reports, its structure as a pyridone alkaloid suggests it possesses a heterocyclic aromatic ring system containing a nitrogen atom and a carbonyl group.

Biological Activity: Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase. In a study by Paul et al. (2013), the isolated this compound demonstrated a significant reduction in AChE activity.

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Source Organism | Target Enzyme | Inhibition (%) | Concentration | IC50 | Reference |

| This compound | Paecilomyces lilacinus | Acetylcholinesterase | 57.5 ± 5.50 | Not Reported | Not Reported | [Paul et al., 2013][1] |

| Crude Extract | Paecilomyces lilacinus | Acetylcholinesterase | 91 ± 2.91 | Not Reported | Not Reported | [Paul et al., 2013][1] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound was achieved through a multi-step process involving fungal culture, extraction, and chromatographic separation. The following is a representative protocol based on the initial discovery.[1]

1. Fungal Culture:

-

Paecilomyces lilacinus is cultivated in a suitable liquid medium, such as potato dextrose broth (PDB).

-

To potentially enhance the production of secondary metabolites, the culture can be subjected to biotic stress. This can be achieved by introducing inactivated bacteria, for example, Salmonella typhimurium, at various stages of fungal growth.[1]

-

The fermentation is carried out under controlled conditions of temperature and agitation for a sufficient period to allow for the production of this compound.

2. Extraction:

-

Following fermentation, the fungal mycelium and broth are separated.

-

The broth is subjected to liquid-liquid extraction with a solvent of medium polarity, such as ethyl acetate.[1] This step is designed to selectively extract secondary metabolites like this compound while minimizing the extraction of highly polar components from the culture medium.

3. Chromatographic Purification:

-

The crude ethyl acetate extract is concentrated under reduced pressure.

-

The resulting residue is then subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography over a stationary phase like silica gel, with a gradient of solvents of increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified using preparative TLC or HPLC to yield the pure this compound.

-

Figure 1. Experimental workflow for the isolation and purification of this compound.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of this compound can be determined using the colorimetric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Solution of the test compound (this compound) at various concentrations.

-

AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI) and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed Biosynthetic Pathway

The biosynthesis of pyridone alkaloids in Paecilomyces is proposed to proceed through the condensation of a polyketide precursor with an amino acid to form a tetramic acid intermediate. This intermediate then undergoes rearrangement and cyclization to form the final pyridone alkaloid structure.

Figure 2. Proposed biosynthetic pathway for pyridone alkaloids like this compound.

Putative Mechanism of Action and Signaling Pathways

While the direct downstream signaling effects of this compound have not been elucidated, the neurotrophic activities of the structurally related pyridone alkaloid, militarinone A, have been linked to the activation of the PI3K/Akt and MEK/ERK signaling pathways. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. It is plausible that this compound, through its interaction with acetylcholinesterase and potential off-target effects, could modulate these or similar neuronal signaling cascades.

Figure 3. Putative signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a promising novel pyridone alkaloid with demonstrated acetylcholinesterase inhibitory activity. Further research is warranted to fully characterize its pharmacological profile, including the determination of its IC50 value, elucidation of its precise mechanism of action, and investigation of its effects on neuronal signaling pathways. The development of a total synthesis for this compound would also be a significant step forward, enabling the production of larger quantities for more extensive biological evaluation and the generation of analogs for structure-activity relationship studies. These future investigations will be crucial in determining the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Paecilomide in Paecilomyces lilacinus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilomide, a pyridone alkaloid isolated from the fungus Paecilomyces lilacinus (now reclassified as Purpureocillium lilacinum), has garnered interest for its notable bioactivity as an acetylcholinesterase inhibitor.[1][2][3][4] Despite the availability of the full genome sequence of P. lilacinus, the precise enzymatic pathway leading to the formation of this compound remains experimentally unconfirmed. This technical guide synthesizes the existing genomic data with established principles of fungal secondary metabolite biosynthesis to propose a putative pathway for this compound. We provide a detailed overview of the likely enzymatic machinery, a step-by-step hypothetical biosynthetic route, and comprehensive experimental protocols that can be employed to validate this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to elucidate the biosynthesis of this promising bioactive compound, enabling future efforts in metabolic engineering and synthetic biology.

Introduction to this compound and its Fungal Producer

Paecilomyces lilacinus is a ubiquitous filamentous fungus found in diverse environments. It is known for its production of a wide array of secondary metabolites, which are small molecules not essential for normal growth but often confer an evolutionary advantage.[5][6] Among these metabolites is this compound, a pyridone alkaloid that has demonstrated significant inhibition of the enzyme acetylcholinesterase, a key target in the management of Alzheimer's disease.[1][2]

The production of this compound has been shown to be inducible through co-cultivation with bacteria, a technique known as "One Strain, Many Compounds" (OSMAC), suggesting that its biosynthesis is tightly regulated in response to environmental cues.[1] While the structure of this compound has been elucidated, the genetic and enzymatic blueprint for its assembly is yet to be discovered.

Genomic Insights: The Biosynthetic Potential of P. lilacinus

The sequencing of the P. lilacinus genome has opened the door to in silico exploration of its metabolic capabilities.[5][7][8] Bioinformatic analyses using tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) have revealed a rich repertoire of biosynthetic gene clusters (BGCs). These BGCs are contiguous sets of genes that collectively encode the proteins required for the synthesis of a specific secondary metabolite.

The presence of numerous polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and hybrid PKS-NRPS gene clusters strongly suggests that P. lilacinus has the genetic hardware to produce a diverse range of compounds, including alkaloids like this compound. Fungal pyridone alkaloids are often the products of such hybrid PKS-NRPS machinery.

Table 1: Summary of Predicted Secondary Metabolite Biosynthetic Gene Clusters in Purpureocillium lilacinum

| Gene Cluster Type | Number Predicted in Prasad et al. (2015)[5] | Number Predicted in Wang et al. (2016)[1][9] | Key Enzymes Encoded | Putative Role in this compound Biosynthesis |

| Polyketide Synthase (PKS) | 12 | 13 | PKS | Provides the carbon backbone. |

| Non-Ribosomal Peptide Synthetase (NRPS) | 7 | 10 | NRPS | Incorporates an amino acid to provide the nitrogen atom for the pyridone ring. |

| Hybrid PKS-NRPS | 1 | 1 | PKS, NRPS | A single, large enzyme complex that performs both polyketide and peptide synthesis. This is the most likely candidate for this compound biosynthesis. |

| Terpene Synthase | Not specified | 4 | Terpene Cyclase | Unlikely to be directly involved. |

| Dimethylallyl Tryptophan Synthase (DMATS) | 1 | 1 | DMATS | Unlikely to be directly involved. |

| Total Predicted Clusters | 46 (antiSMASH) | Not specified | One of these uncharacterized clusters is hypothesized to be the this compound BGC. |

A Putative Biosynthesis Pathway for this compound

Based on the structure of this compound and the common mechanisms of fungal alkaloid biosynthesis, we propose a putative pathway orchestrated by a hybrid PKS-NRPS enzyme, followed by tailoring enzymes encoded within the same BGC.

The proposed steps are:

-

Chain Initiation: The PKS module is loaded with a starter unit, likely Acetyl-CoA.

-

Polyketide Elongation: The polyketide chain is extended through successive additions of Malonyl-CoA extender units, catalyzed by the Ketosynthase (KS) domain of the PKS module.

-

Nitrogen Incorporation: The NRPS module is activated with a specific amino acid (e.g., L-glycine). The adenylation (A) domain selects and activates the amino acid, which is then tethered to the thiolation (T) domain.

-

Chain Transfer and Cyclization: The completed polyketide chain is transferred from the PKS module to the amino acid on the NRPS module. The condensation (C) domain catalyzes amide bond formation, followed by a cyclization and release step, likely mediated by a thioesterase (TE) or product template (PT) domain, to form the core 4-hydroxy-2-pyridone ring structure.

-

Tailoring Modifications: After the core ring is formed, tailoring enzymes encoded by other genes in the cluster perform final modifications. These could include:

-

Hydroxylation: A cytochrome P450 monooxygenase could install a hydroxyl group.

-

N-methylation: An N-methyltransferase would add the methyl group to the nitrogen of the pyridone ring, using S-adenosyl methionine (SAM) as a methyl donor.

-

Experimental Protocols for Pathway Validation

The following section details the key experimental workflows required to identify the this compound BGC and validate its function.

Protocol 1: Gene Knockout of a Candidate BGC

Objective: To demonstrate that a specific BGC is responsible for this compound production by observing the abolition of its synthesis upon gene deletion.

Methodology:

-

Selection of Target Gene: From the list of candidate BGCs identified via antiSMASH, select a hybrid PKS-NRPS cluster. Target the core PKS-NRPS gene for deletion as it is essential for the pathway.

-

CRISPR/Cas9 Construct Design:

-

Design two single guide RNAs (sgRNAs) flanking the target gene.

-

Synthesize a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by 1kb homology arms corresponding to the regions upstream and downstream of the target gene.

-

Assemble the sgRNAs and Cas9 nuclease gene into a fungal expression vector.

-

-

Protoplast Transformation:

-

Grow a liquid culture of P. lilacinus to the early exponential phase.

-

Harvest mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl) to generate protoplasts.

-

Transform the protoplasts with the CRISPR/Cas9 vector and the donor DNA template using PEG-mediated transformation.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on regeneration medium containing hygromycin.

-

Isolate resistant colonies and extract genomic DNA.

-

Screen for successful gene deletion using PCR with primers designed to bind outside the homology arms. The wild-type strain will yield a band corresponding to the size of the target gene, while the knockout mutant will yield a smaller band corresponding to the size of the resistance cassette.

-

-

Metabolite Analysis:

-

Cultivate the wild-type strain and the confirmed knockout mutant under this compound-producing conditions (e.g., OSMAC).

-

Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate.

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Compare the chromatograms of the wild-type and mutant strains.

-

Expected Outcome: The HPLC-MS analysis will show a peak corresponding to the mass of this compound in the wild-type extract, which will be absent in the extract from the knockout mutant, confirming the BGC's role in its production.

Protocol 2: Heterologous Expression of the Candidate BGC

Objective: To confirm the function of the BGC by demonstrating that its introduction into a non-producing host strain results in the production of this compound.

Methodology:

-

BGC Cloning:

-

Amplify the entire candidate BGC (typically 20-60 kb) from P. lilacinus genomic DNA. This may require long-range PCR or the construction of a cosmid/fosmid library.

-

Utilize Gibson assembly or a similar method to clone the BGC into a fungal expression vector suitable for a heterologous host, such as Aspergillus oryzae. The vector should contain a strong constitutive promoter and a selectable marker.

-

-

Host Transformation:

-

Prepare protoplasts of the A. oryzae host strain.

-

Transform the protoplasts with the BGC-containing expression vector.

-

-

Selection and Verification:

-

Select transformants using the appropriate marker.

-

Verify the integration of the complete BGC into the host genome via PCR.

-

-

Cultivation and Metabolite Analysis:

-

Cultivate the transformed A. oryzae strain (and a control strain with an empty vector) in a suitable production medium.

-

Extract and analyze the metabolites via HPLC-MS as described in Protocol 1.

-

Expected Outcome: The transformed A. oryzae strain will produce this compound, which is absent in the control strain. This provides definitive proof of the BGC's function.

Protocol 3: Precursor Feeding with Stable Isotopes

Objective: To identify the primary metabolic building blocks of the this compound molecule.

Methodology:

-

Precursor Selection: Based on the putative pathway, select isotopically labeled precursors. Key candidates include:

-

[1-¹³C]-acetate or [1,2-¹³C₂]-acetate to trace the polyketide backbone.

-

[¹⁵N]-glycine or another suitable amino acid to trace the nitrogen source.

-

-

Culture Feeding:

-

Grow P. lilacinus in a defined minimal medium to reduce dilution of the labeled precursors.

-

At the onset of secondary metabolism (determined by a time-course experiment), add the labeled precursor to the culture medium.

-

Continue incubation for a period sufficient for this compound production.

-

-

Purification and Analysis:

-

Extract the metabolites from the culture.

-

Purify this compound to homogeneity using chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC).

-

Analyze the purified this compound using:

-

High-Resolution Mass Spectrometry (HR-MS): To confirm the incorporation of the labeled atoms by observing the expected mass shift.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR will show enhanced signals for the carbons derived from the labeled acetate. ¹⁵N-NMR or ¹H-¹⁵N HSQC can confirm the position of the incorporated nitrogen.

-

-

Expected Outcome: The labeling patterns observed in the MS and NMR spectra will confirm the origin of the carbon and nitrogen atoms in the this compound structure, validating the proposed building blocks.

Conclusion and Future Outlook

The biosynthesis of this compound in Paecilomyces lilacinus represents an intriguing area of research with potential applications in pharmaceutical development. While the definitive pathway is yet to be elucidated, the genomic data available for P. lilacinus provides a solid foundation for a putative PKS-NRPS hybrid-based mechanism. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically identify the responsible gene cluster, validate its function, and confirm the metabolic precursors.

Successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of fungal natural product synthesis but also pave the way for heterologous production and metabolic engineering. By manipulating the biosynthetic genes, it may be possible to increase the yield of this compound or generate novel, structurally diverse analogs with potentially enhanced therapeutic properties. This knowledge is a critical step in harnessing the full potential of this fascinating fungal metabolite.

References

- 1. Secondary Metabolites of Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces [mdpi.com]

- 4. Transcriptome analysis of Paecilomyces hepiali at different growth stages and culture additives to reveal putative genes in cordycepin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole genome annotation and comparative genomic analyses of bio-control fungus Purpureocillium lilacinum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genome and Transcriptome Sequences Reveal the Specific Parasitism of the Nematophagous Purpureocillium lilacinum 36-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paecilomide is a pyridone alkaloid first isolated from the fungus Paecilomyces lilacinus. This novel secondary metabolite has garnered interest within the scientific community for its specific enzyme-inhibiting properties. Its discovery was a result of employing the "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions to induce the production of a diverse range of secondary metabolites. In the case of this compound, biotic stress was introduced by adding Salmonella typhimurium to the culture medium of P. lilacinus. This guide provides a comprehensive overview of the primary biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Primary Biological Activity: Acetylcholinesterase Inhibition

The principal biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, where it catalyzes the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound effectively increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is the foundation for several therapeutic drugs used in the management of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic function. The potential of this compound as an acetylcholinesterase inhibitor suggests its value as a lead compound for the development of new therapeutics for neurodegenerative diseases.

Quantitative Data

The inhibitory effect of this compound on acetylcholinesterase has been quantified, and the data is summarized in the table below. This allows for a clear comparison of its activity.

| Biological Activity | Target Enzyme | Source Organism | Quantitative Measure | Reference |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Paecilomyces lilacinus | 57.5 ± 5.50% inhibition |

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of Paecilomyces lilacinus, the isolation of this compound, and the subsequent bioassay to determine its acetylcholinesterase inhibitory activity.

Fungal Cultivation and Metabolite Production (OSMAC Approach)

The production of this compound was achieved by cultivating Paecilomyces lilacinus using the OSMAC (One Strain, Many Compounds) method to induce the expression of otherwise silent biosynthetic gene clusters.

-

Fungal Strain: Paecilomyces lilacinus.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Cultivation Conditions: The fungus was grown in PDB under 14 different fermentative conditions.

-

Biotic Stress Induction: To stimulate the production of a varied profile of secondary metabolites, biotic stress was introduced by adding the bacterium Salmonella typhimurium to the growing fungal culture. The bacterium was added either live or after being inactivated by autoclaving or microwave irradiation at different stages of fungal growth.

-

Incubation: The cultures were incubated for a specified period to allow for fungal growth and metabolite production.

Isolation of this compound

Following incubation, the fungal broth was processed to isolate the bioactive compounds.

-

Extraction: The whole fermentation broth was subjected to liquid-liquid extraction using ethyl acetate. This medium-polarity solvent was chosen to selectively extract secondary metabolites while minimizing the extraction of polar components from the culture medium.

-

Solvent Removal: The ethyl acetate extract was concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: this compound was purified from the crude extract using modern chromatographic techniques. While the specific details of the chromatographic separation were not provided in the initial reports, this typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the isolated this compound was determined using modern nuclear magnetic resonance (NMR) techniques and mass spectrometric analyses.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound was determined using a spectrophotometric method, commonly known as the Ellman's method.

-

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

This compound solution (test sample)

-

Solvent control (without this compound)

-

-

Procedure:

-

In a 96-well microplate, add phosphate buffer, the this compound solution (or solvent for the control), and the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its discovery and characterization.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for this compound Discovery and Characterization.

Paecilomide: A Fungal Secondary Metabolite and its Role as a Cholinesterase Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilomide, a novel pyridone alkaloid, is a significant secondary metabolite derived from the fungus Paecilomyces lilacinus (also known as Purpureocillium lilacinum).[1][2][3] Fungi are well-established sources of bioactive secondary metabolites, with applications spanning medicine and agriculture.[3][4] The discovery of this compound was facilitated by the "One Strain, Many Compounds" (OSMAC) approach, which involves manipulating culture conditions to induce the production of novel compounds.[3] Specifically, the introduction of biotic stress via the bacterium Salmonella typhimurium to P. lilacinus cultures led to its isolation.[3] The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[3][5] This inhibitory action suggests its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy.[5][6] This guide provides a comprehensive overview of this compound, detailing its biological activity, the experimental protocols for its discovery and characterization, and its mechanism of action.

Biological Activity and Mechanism of Action

This compound is primarily characterized as an acetylcholinesterase inhibitor.[3][5][6] Acetylcholinesterase is a crucial enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and duration in the synaptic cleft. This enhancement of cholinergic transmission is a validated therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[5] The fungus Paecilomyces lilacinus from which this compound is derived, produces a diverse array of secondary metabolites with various biological activities, including antimicrobial, antitumor, and nematicidal properties.[1][7][8] However, this compound's specific role is defined by its enzyme-inhibiting capability.[1]

Visualizing the Mechanism of Action

The diagram below illustrates the standard cholinergic synapse and the inhibitory effect of this compound on acetylcholinesterase.

Caption: this compound inhibits AChE, increasing ACh in the synapse.

Quantitative Data Presentation

The bioactivity of this compound and the fungal extract it was isolated from were quantified through acetylcholinesterase inhibition assays. The results are summarized below for direct comparison.

| Sample | Target Enzyme | Activity Measured | Result | Reference |

| This compound (pure compound) | Acetylcholinesterase | Percent Inhibition | 57.5 ± 5.50% | [1][3] |

| P. lilacinus Ethyl Acetate Extract | Acetylcholinesterase | Percent Inhibition | 91 ± 2.91% | [3] |

Experimental Protocols

The discovery of this compound utilized a targeted approach to stimulate its production by the host fungus, followed by systematic extraction and bioassay-guided isolation.

Fungal Culture and Elicitation (OSMAC Approach)

The "One Strain, Many Compounds" (OSMAC) strategy was employed to induce the biosynthesis of novel secondary metabolites.[3]

-

Fungal Strain: Paecilomyces lilacinus.

-

Culture Medium: The fungus was cultivated in a standard Potato Dextrose Broth (PDB).[3]

-

Biotic Stress Induction: To elicit a metabolic response, the bacterium Salmonella typhimurium was introduced into the fungal culture. This was performed under 14 different conditions to maximize the diversity of produced compounds.[3] The bacterium was added at various stages of fungal growth in one of three forms:

-

Live cells

-

Autoclave-inactivated cells

-

Microwave-irradiated inactivated cells[3]

-

Extraction and Isolation

-

Solvent Extraction: The culture broth was subjected to liquid-liquid extraction using ethyl acetate. This medium-polarity solvent was chosen to efficiently extract secondary metabolites while minimizing the co-extraction of primary metabolites and polar components from the culture medium.[3]

-

Bioassay-Guided Fractionation: The crude ethyl acetate extract demonstrated high acetylcholinesterase inhibition (91 ± 2.91%).[3] This active extract was then prepared on a larger scale and subjected to further chromatographic fractionation to isolate the specific compound responsible for the activity.

Structure Elucidation and Bioactivity Screening

-

Compound Identification: The structure of the isolated pure compound, named this compound, was determined using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]

-

Acetylcholinesterase Inhibition Assay: The inhibitory activity of both the crude extracts and the purified this compound was evaluated. While the specific assay type (e.g., Ellman's method) is not detailed in the source abstracts, this method is standard for measuring AChE activity by detecting the product of thiocholine hydrolysis. Purified this compound was confirmed to inhibit the enzyme by 57.5 ± 5.50%.[3]

Experimental Workflow Visualization

The following diagram outlines the systematic workflow from fungal cultivation to the identification and testing of pure this compound.

Caption: Workflow for this compound discovery and characterization.

Conclusion and Future Directions

This compound stands out as a promising secondary metabolite from Paecilomyces lilacinus with a clearly defined role as an acetylcholinesterase inhibitor. Its discovery through the OSMAC methodology underscores the potential of microbial cultivation under stress to unlock novel bioactive compounds. While the initial findings are significant, further research is required to fully understand its therapeutic potential. Future studies should focus on:

-

Determining the IC50 value to better quantify its potency against acetylcholinesterase.

-

Investigating its selectivity for acetylcholinesterase over other enzymes like butyrylcholinesterase.

-

Elucidating its biosynthetic pathway to enable potential synthetic or semi-synthetic production.

-

Conducting in vivo studies to assess its efficacy, bioavailability, and safety in animal models of neurodegenerative disease.

The exploration of this compound and other metabolites from Paecilomyces species continues to be a valuable endeavor for the development of new pharmaceuticals and agrochemicals.[4][8]

References

- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Paecilomide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilomide is a pyridone alkaloid first identified from the fungus Paecilomyces lilacinus. As a noted acetylcholinesterase (AChE) inhibitor, it presents a molecule of interest for research in neurodegenerative diseases and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the producing organism and its habitats. It outlines a complete experimental workflow for its isolation and purification, from fungal culture to chromatographic separation and final structure elucidation. All quantitative data is systematically presented, and key methodologies are illustrated with process diagrams to support research and development efforts.

Natural Sources of this compound

This compound is a secondary metabolite produced by the filamentous fungus Paecilomyces lilacinus.[1] This species is now also classified under the name Purpureocillium lilacinum.

-

Organism : Paecilomyces lilacinus (syn. Purpureocillium lilacinum)

-

Compound Class : Pyridone Alkaloid[1]

-

Habitat : P. lilacinus is a cosmopolitan fungus, demonstrating remarkable adaptability to a wide range of environments. It is commonly isolated from:

-

Soil and decaying plant material

-

Marine sediments and sponges

-

The rhizosphere of various plants

-

Insects (as an entomopathogenic fungus) and nematodes (as a nematophagous fungus)

-

The ability of P. lilacinus to thrive in diverse ecological niches suggests a robust and adaptable metabolic machinery, capable of producing a variety of bioactive compounds, including this compound.

Bioactivity and Quantitative Data

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of both the purified compound and the crude extract from which it was isolated has been quantified.

| Sample | Bioactivity | Quantitative Value | Reference |

| Purified this compound | Acetylcholinesterase Inhibition | 57.5 ± 5.50% | [1] |

| Crude Ethyl Acetate Extract | Acetylcholinesterase Inhibition | 91 ± 2.91% | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification. The following protocols are based on the methodology described by Paul et al. (2013) for its initial discovery.[1]

Fungal Cultivation and Induction

-

Strain : Paecilomyces lilacinus.

-

Culture Medium : Potato Dextrose Broth (PDB) is used for liquid fermentation.

-

Fermentation Conditions : The fungus is cultivated in PDB under standard laboratory conditions.

-

Induction of Secondary Metabolism (OSMAC Approach) : To enhance the production of this compound, a biotic stressor is introduced. This is a key step based on the "One Strain, Many Compounds" (OSMAC) principle.

-

Stressor : The bacterium Salmonella typhimurium is added to the fungal culture.

-

Application : The bacterium can be introduced either live or after inactivation (e.g., by autoclave or microwave irradiation) at various stages of fungal growth to trigger a defensive metabolic response in the fungus, leading to enhanced production of secondary metabolites.[1]

-

Extraction

-

Solvent Selection : Ethyl acetate, a medium-polarity solvent, is used for the extraction. This choice is strategic to efficiently partition this compound and other secondary metabolites while leaving behind highly polar components of the culture medium.[1][2][3][4]

-

Procedure :

-

The entire fungal culture (broth and mycelium) is subjected to liquid-liquid extraction with an equal volume of ethyl acetate.

-

The mixture is thoroughly agitated in a separation funnel.

-

The organic (ethyl acetate) phase, containing the dissolved metabolites, is separated from the aqueous phase.

-

This process is typically repeated multiple times (e.g., 3x) to ensure complete extraction.

-

The combined ethyl acetate fractions are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification

The crude ethyl acetate extract, which shows high AChE inhibitory activity, is subjected to chromatographic techniques to isolate the pure this compound.

-

Initial Fractionation (Column Chromatography) :

-

Stationary Phase : Silica gel is commonly used for the initial separation of compounds from the crude extract.[5]

-

Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical system would be a gradient of methanol in dichloromethane (e.g., starting from 100:0 CH₂Cl₂:MeOH and progressing to 90:10, 80:20, etc.).[5]

-

Procedure : The crude extract is loaded onto the silica gel column, and fractions are collected as the mobile phase runs through. Fractions are monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles.

-

-

Final Purification (Preparative HPLC) :

-

Fractions from column chromatography that show significant bioactivity are further purified using High-Performance Liquid Chromatography (HPLC).

-

Column : A reverse-phase column (e.g., C18) is typically used for separating polar to medium-polarity compounds like pyridone alkaloids.

-

Mobile Phase : A gradient of an organic solvent (e.g., methanol or acetonitrile) in water is used.[6][7]

-

Detection : A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The molecular structure of the purified compound is confirmed using modern spectroscopic methods.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the precise connectivity of atoms and the overall 3D structure of this compound.[8]

Visualization of Workflows

The following diagrams illustrate the key processes in the isolation and analysis of this compound.

References

- 1. This compound, a new acetylcholinesterase inhibitor from Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Nematicidal Metabolites from Purpureocillium lavendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Initial in vitro studies on Paecilomide's mechanism of action

An In-Depth Technical Guide to the Initial In Vitro Studies on the Mechanism of Action of Bioactive Compounds from Paecilomyces Species

Introduction

The fungal genus Paecilomyces is a rich source of diverse secondary metabolites with a wide array of biological activities, including cytotoxic, antitumor, and immunomodulatory properties.[1][2] One such compound, Paecilomide, has been identified as a potent acetylcholinesterase inhibitor, suggesting its potential therapeutic application in neurodegenerative diseases like Alzheimer's.[3] However, comprehensive in vitro studies detailing the broader cellular mechanisms of this compound are not extensively documented in current literature.

This technical guide addresses this gap by summarizing the established in vitro mechanisms of action for various well-characterized cytotoxic and immunomodulatory compounds and extracts derived from Paecilomyces species. By examining the effects of these related agents, we can infer the potential, yet-to-be-explored, biological activities of this compound and establish a foundational framework for future research. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key cellular pathways.

Cytotoxicity and Induction of Apoptosis

A primary mechanism of action for many Paecilomyces-derived compounds is the induction of cytotoxicity in cancer cell lines, predominantly through the activation of apoptosis, or programmed cell death.[4][5] This process is characterized by distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of specific cellular enzymes.

Data Presentation: Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cell population.

| Compound / Extract | Cell Line | IC50 Value | Reference |

| P. japonica Ethyl Acetate Fraction | Jurkat, U937, HL-60, HepG2, etc. | 1.5 - 10.0 µg/mL | [4] |

| Acetoxyscirpendiol (ASD) | MOLT-4 | 60 ng/mL | [5] |

| Acetoxyscirpendiol (ASD) | Jurkat T cells | 60 ng/mL | [5] |

| Acetoxyscirpendiol (ASD) | THP-1 | 85 ng/mL | [5] |

Experimental Protocols

1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][7]

-

1.2. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells (including supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[5]

-

1.3. Western Blotting for Apoptotic Markers

This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade.

-

Principle: Apoptosis activation leads to the cleavage of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved forms of these proteins confirms apoptosis.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., actin or GAPDH) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

-

Mandatory Visualizations

Caption: Workflow for assessing the apoptotic effects of a test compound.

Caption: Key events in the mitochondria-mediated apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, certain compounds interfere with the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation. Studies show that compounds from Paecilomyces can cause cell cycle arrest at specific checkpoints, such as the G2/M transition.[9]

Data Presentation: Cell Cycle Distribution

Flow cytometry analysis reveals the percentage of cells in each phase of the cell cycle following treatment.

| Treatment | Cell Line | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control | PC-3 | 3.12 | 71.52 | 11.13 | 17.35 | [10] |

| Peperomin E (50 µg/mL) | PC-3 | 13.30 | 23.36 | 3.30 | 63.34 | [10] |

Note: Peperomin E is a related natural product demonstrating G2/M arrest, a mechanism potentially shared by Paecilomyces compounds.

Experimental Protocol

2.1. Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their phase in the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have 4N DNA content.

-

Protocol:

-

Treat cells with the test compound for a set time period (e.g., 24 hours).

-

Harvest the cells and fix them in ice-cold 70% ethanol, storing them at -20°C for at least 16 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo) to model the data and determine the percentage of cells in each phase.[11]

-

Mandatory Visualization

Caption: Paecilomyces compounds can induce G2/M arrest via key regulators.

Immunomodulation via NF-κB and MAPK Signaling

Certain molecules from Paecilomyces, such as exopolysaccharides (PH-EPS), can modulate the immune system by activating macrophages.[12] This activation occurs through complex signaling pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines.

Mechanism: TLR4/NF-κB/MAPK Pathway Activation

The immunomodulatory effects are often mediated by the activation of Toll-like Receptor 4 (TLR4), which triggers downstream signaling through Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12]

-

NF-κB Pathway: Activation of this pathway involves the degradation of the inhibitor protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]

-

MAPK Pathway: This involves the phosphorylation and activation of kinases like p38, JNK, and ERK, which also contribute to the regulation of cytokine release and other cellular functions.[15][16]

Experimental Protocol

3.1. Measurement of Nitric Oxide (NO) Production

This assay quantifies the production of NO, a key inflammatory mediator produced by activated macrophages.

-

Principle: The Griess reagent system detects nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

-

Protocol:

-

Culture macrophages (e.g., RAW 264.7 cells) and treat with the test compound, with or without an inflammatory stimulus like lipopolysaccharide (LPS).

-

After 24 hours, collect the culture supernatant.

-

Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[17]

-

Mandatory Visualization

Caption: Activation of the TLR4/NF-κB/MAPK pathway by Paecilomyces EPS.

Induction of Reactive Oxygen Species (ROS)

The generation of intracellular reactive oxygen species (ROS) is another mechanism by which cytotoxic compounds can induce apoptosis.[18] While not yet directly demonstrated for this compound, it is a common pathway for natural anti-cancer agents. Excessive ROS levels cause oxidative stress, leading to damage of cellular components, loss of mitochondrial membrane potential, and ultimately, cell death.

Experimental Protocol

4.1. Measurement of Intracellular ROS

This assay uses a fluorescent probe to detect the overall levels of ROS within cells.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[19][20]

-

Mandatory Visualization

Caption: Logical relationship between ROS generation and apoptosis.

Conclusion

While research specifically delineating the in vitro mechanism of action for this compound is still emerging, studies on analogous compounds and extracts from the Paecilomyces genus provide a robust predictive framework. The primary mechanisms identified include the induction of apoptosis via caspase activation and PARP cleavage, cell cycle arrest at key checkpoints like G2/M, and potent immunomodulatory effects through the activation of the TLR4/NF-κB and MAPK signaling pathways. Future research should focus on validating whether this compound itself employs these cytotoxic and immunomodulatory mechanisms in addition to its established role as an acetylcholinesterase inhibitor. Such studies will be critical for fully understanding its therapeutic potential and guiding its development as a multi-functional drug candidate.

References

- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paecilomyces and Its Importance in the Biological Control of Agricultural Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Paecilomyces japonica is Mediated by Apoptotic Cell Death -Journal of Microbiology and Biotechnology | Korea Science [koreascience.or.kr]

- 5. Apoptosis induction by 4beta-acetoxyscirpendiol from Paecilomyces tenuipes in human leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [aging-us.com]

- 12. Exopolysaccharide from Paecilomyces lilacinus modulates macrophage activities through the TLR4/NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]

- 16. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmitic acid-induced autophagy increases reactive oxygen species via the Ca2+/PKCα/NOX4 pathway and impairs endothelial function in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The In Vitro Antioxidant Activity and Inhibition of Intracellular Reactive Oxygen Species of Sweet Potato Leaf Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Paecilomide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paecilomide is a pyridone alkaloid first identified from the fungus Paecilomyces lilacinus. This compound has garnered significant interest due to its biological activity as an acetylcholinesterase inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4] this compound, with its demonstrated ability to inhibit acetylcholinesterase, presents a promising natural product for further investigation in drug discovery and development.[5]

These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, methods for its characterization, and an assay to determine its biological activity.

Data Presentation

Table 1: Acetylcholinesterase Inhibition by this compound

| Compound | Concentration | % Inhibition of Acetylcholinesterase |

| This compound | Not Specified | 57.5 ± 5.50%[5] |

| Crude P. lilacinus Extract | Not Specified | 91 ± 2.91%[5] |

Note: The specific concentration of this compound that resulted in 57.5% inhibition was not detailed in the primary literature. The data for the crude extract is provided for context.

Experimental Protocols

I. Fungal Culture and Induction of this compound Production

This protocol is based on the methodology described by Teles et al. (2013), where this compound production was enhanced by subjecting the fungus to biotic stress.[5]

Materials:

-

Pure culture of Paecilomyces lilacinus

-

Potato Dextrose Broth (PDB)

-

Salmonella typhimurium (or other suitable bacterium for biotic stress)

-

Shaking incubator

-

Autoclave

-

Centrifuge

Procedure:

-

Inoculate a sterile 1 L flask containing 500 mL of Potato Dextrose Broth with a pure culture of Paecilomyces lilacinus.

-

Incubate the culture at 28°C with shaking at 150 rpm for 7-10 days.

-

To induce this compound production, introduce a culture of Salmonella typhimurium (inactivated by autoclaving) into the fungal culture. The original study explored various conditions, including the addition of live or inactivated bacteria at different stages of fungal growth.[5] A starting point is to add 10 mL of a 24-hour-old autoclaved bacterial culture to the fungal culture on day 7.

-

Continue the incubation for an additional 3-5 days under the same conditions.

-

After the incubation period, harvest the fungal culture by centrifugation at 5000 x g for 20 minutes to separate the mycelium from the culture broth.

II. Extraction of Crude this compound

Materials:

-

Fungal culture broth (supernatant from the previous step)

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Transfer the culture broth to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth.

-

Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing.

-

Allow the layers to separate. The organic (ethyl acetate) layer will contain the secondary metabolites, including this compound.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the compound.

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

III. Purification of this compound by Chromatography

While the original publication does not provide a detailed purification protocol, the following is a general and widely applicable method for purifying natural products like this compound.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow the silica to settle, and then equilibrate the column with the starting mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the same compound (as indicated by having the same Rf value) should be pooled together.

-

Purity Assessment: The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A pure compound should show a single peak.

-

Structure Elucidation: The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

IV. Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method.

Materials:

-

Purified this compound

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations in phosphate buffer.

-

In a 96-well plate, add 25 µL of the this compound solution, 125 µL of DTNB solution, and 25 µL of AChE enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-